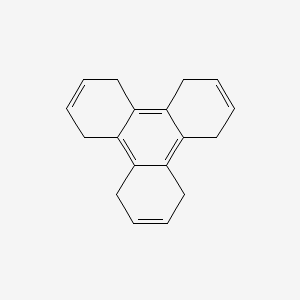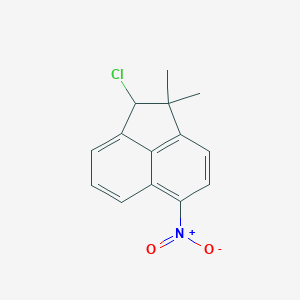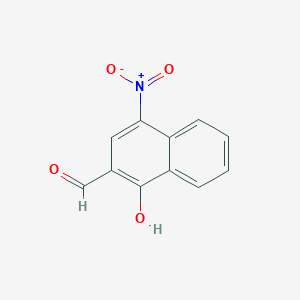![molecular formula C17F32 B14314035 1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] CAS No. 116107-58-5](/img/structure/B14314035.png)
1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]: is a highly fluorinated organic compound. It is known for its unique chemical structure, which imparts exceptional stability and resistance to chemical and thermal degradation. This compound is often used in specialized applications where such properties are critical.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] typically involves the reaction of perfluorinated cyclohexane derivatives with difluoromethylene precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high purity and yield, utilizing advanced techniques such as continuous flow reactors and specialized fluorination agents.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions are typically facilitated by nucleophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are often carried out under mild conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions are typically substituted derivatives of the original compound, where one or more fluorine atoms are replaced by the nucleophile.
Scientific Research Applications
Chemistry: In chemistry, 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] is used as a building block for the synthesis of highly fluorinated materials. These materials are often used in applications requiring high chemical resistance and stability.
Biology and Medicine: In biology and medicine, this compound is explored for its potential use in drug delivery systems. Its stability and resistance to metabolic degradation make it an attractive candidate for encapsulating and delivering therapeutic agents.
Industry: Industrially, this compound is used in the production of high-performance coatings and lubricants. Its exceptional resistance to chemical and thermal degradation makes it ideal for use in harsh environments.
Mechanism of Action
The mechanism by which 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] exerts its effects is primarily through its chemical stability and resistance to degradation. The presence of multiple fluorine atoms creates a highly stable structure that is resistant to chemical attack. This stability is further enhanced by the difluoromethylene bridge, which provides additional rigidity to the molecule.
Comparison with Similar Compounds
- 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluorocyclohexane]
- 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-dimethylcyclohexane]
- 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(ethyl)cyclohexane]
Uniqueness: What sets 1,1’-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane] apart from similar compounds is the presence of trifluoromethyl groups. These groups significantly enhance the compound’s stability and resistance to chemical and thermal degradation, making it more suitable for applications in extreme environments.
Properties
CAS No. |
116107-58-5 |
|---|---|
Molecular Formula |
C17F32 |
Molecular Weight |
812.13 g/mol |
IUPAC Name |
1-[difluoro-[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexyl]methyl]-2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C17F32/c18-3(16(44,45)46)1(14(38,39)40,6(22,23)10(30,31)12(34,35)8(3,26)27)5(20,21)2(15(41,42)43)4(19,17(47,48)49)9(28,29)13(36,37)11(32,33)7(2,24)25 |
InChI Key |
ZXOYWKOGXUGFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(C(C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)
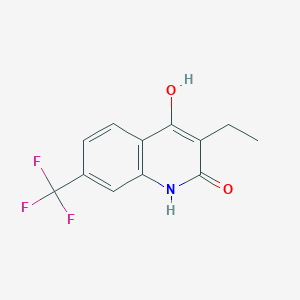
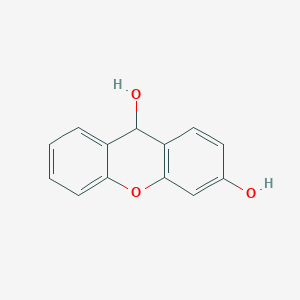
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
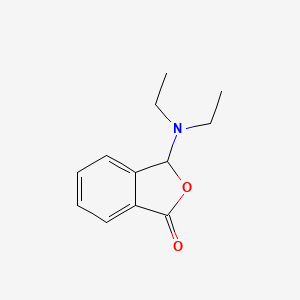
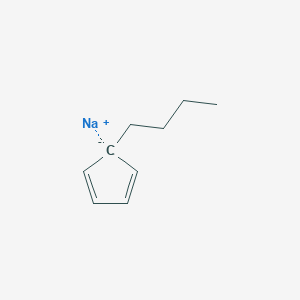
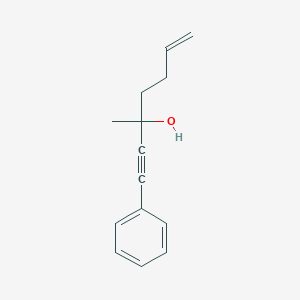
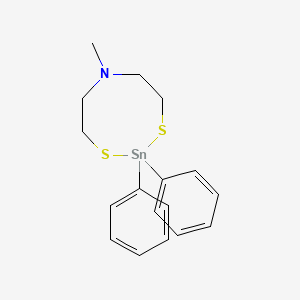
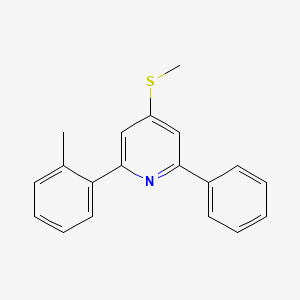
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

